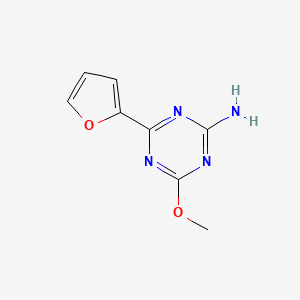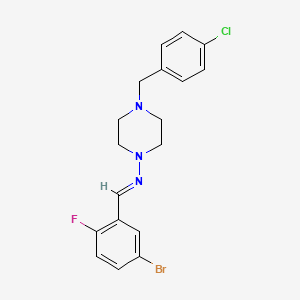
4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis :
- 4-Amino-6-hetaryl-1,3,5-triazin-2-amines, including derivatives like 4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine, can be synthesized through reactions involving 4-hydroxy-6H-1,3-oxazin-6-ones and guanidine in the presence of sodium methoxide (Chernov et al., 2015).
Molecular Structure Analysis :
- The molecular structure of similar triazine compounds has been analyzed using various techniques like X-ray crystallography and NMR. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was established using these methods, providing insights into the structural characteristics of triazine derivatives (Hwang et al., 2006).
Chemical Reactions and Properties :
- The reactivity of triazine derivatives like 4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine can be understood through studies of related compounds. For instance, reactions involving guanidine and 4-hydroxy-6H-1,3-oxazin-6-ones to yield triazine derivatives highlight the chemical behavior of these compounds (Chernov et al., 2015).
Physical Properties Analysis :
- The physical properties of triazine derivatives can be deduced from studies on related compounds. For example, the molecular and crystal structure analysis of similar compounds gives insights into their physical characteristics, such as crystal packing and hydrogen bonding patterns (Hwang et al., 2006).
Chemical Properties Analysis :
- The chemical properties of triazine derivatives are influenced by their molecular structure and the substituents present. Research on similar compounds, such as studies involving the synthesis and reactivity of various triazine derivatives, provides valuable information about their chemical properties (Chernov et al., 2015).
Scientific Research Applications
Synthesis of Triazine Derivatives
The synthesis of new 1,3,5-triazine derivatives involves reactions of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine, yielding previously unknown sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates. These reactions signify the exploration of novel triazine compounds with potential applications in pharmaceuticals and agrochemicals. For instance, the decarboxylation process leads to the formation of 4-benzyl-6-hetaryl-1,3,5-triazin-2-amines, showcasing the chemical versatility of triazine derivatives (Chernov et al., 2015).
Antimicrobial Activities
The creation of 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines leads to compounds with notable antimicrobial activities. These studies not only extend the chemical knowledge around triazine and triazole frameworks but also highlight their potential as antimicrobial agents, which is crucial for the development of new antibiotics and disinfectants (Bektaş et al., 2010).
Photoacid Generation
Investigations into the photochemistry of compounds like 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazines reveal their application as photoacid generators in photoresist formulations. This research is pivotal for the photolithography processes used in semiconductor manufacturing, indicating the broader applicability of triazine derivatives in material science and engineering (Pohlers et al., 1997).
Exploration of Synthetic Amides for Therapeutic Agents
The synthesis of new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives illustrates the exploration of triazine compounds as potential therapeutic agents. These compounds have shown enzyme inhibitory activity, suggesting their use in developing treatments for diseases like Alzheimer's. This research demonstrates the intersection of organic synthesis with pharmacology, emphasizing the therapeutic potentials of triazine derivatives (Hussain et al., 2017).
Photoinitiator for Novel Technology
The use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator under LED exposure for free radical photopolymerization of (meth)acrylates underlines the significance of triazine compounds in photopolymerization processes. This research not only advances the understanding of photoinitiated polymerization but also supports the development of eco-friendly and efficient photopolymerization technologies (Zhang et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWAOEMIYFVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)
![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)
![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)